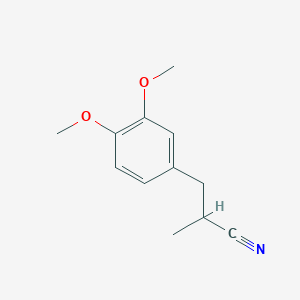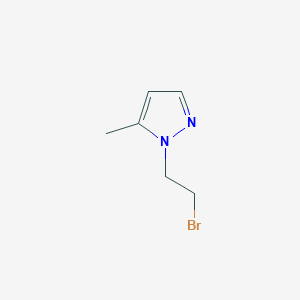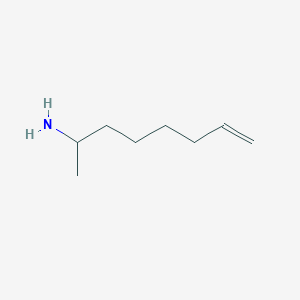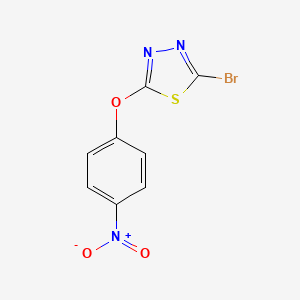
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol consists of a furyl group (a five-membered ring containing an oxygen), a secondary amine group (NH), and a hydroxyl group (OH). The molecule has a predicted density of 1.084±0.06 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.084±0.06 g/cm3 and a predicted boiling point of 189.1±19.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensor Development : A study by Shylaja et al. (2020) describes the creation of a novel dimethylfuran tethered 2-aminopyridine-3-carbonitrile, which acts as a fluorescent chemosensor for Fe3+ ions and picric acid. This chemosensor detects these substances with nanomolar sensitivity.
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research by Rzeszotarski et al. (1979) investigated derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, assessing their affinity to beta 1- and beta-2-adrenoceptors compared with known beta-blockers. This study highlighted the cardioselectivity of specific compounds.
Structural Analysis of 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol Compounds : The structural properties of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol were analyzed by Shahani et al. (2010). The study examined hydrogen bonding patterns and other interactions, contributing to our understanding of these molecular structures.
Engineering of Carbonyl Reductase for Synthesis of Antidepressants : In the context of synthesizing chiral 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate for antidepressants, Zhang et al. (2015) investigated the engineering of a carbonyl reductase enzyme. This research is significant for the production of chiral intermediates in pharmaceutical synthesis.
Synthesis of Tertiary Amines for Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines, including variants of 1,3-di-amino-propan-2-ol, and evaluated their efficacy as corrosion inhibitors. This study adds to the understanding of using these compounds in materials science.
Eigenschaften
IUPAC Name |
3-amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBWCHMDAXYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)



![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)


methanone](/img/structure/B1375192.png)
![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)


